molecular formula C25H34N8O B612123 (3S,6R)-1-[6-(3-氨基-1H-吲唑-6-基)-2-(甲基氨基)-4-嘧啶基]-N-环己基-6-甲基-3-哌啶甲酰胺 CAS No. 1227911-45-6

(3S,6R)-1-[6-(3-氨基-1H-吲唑-6-基)-2-(甲基氨基)-4-嘧啶基]-N-环己基-6-甲基-3-哌啶甲酰胺

货号 B612123
CAS 编号: 1227911-45-6
分子量: 462.59
InChI 键: QLPHOXTXAKOFMU-WBVHZDCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK2334470 is a selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitor, in which it dissects the function of pharmacology of PDK1.
GSK2334470 is a potent 3-phosphoinositide-dependent protein kinase (PDK1) inhibitor (IC50 ~ 10 nM), which does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations. GSK2334470 also inhibited T-loop phosphorylation and activation of Akt. GSK2334470 will be a useful tool for delineating the roles of PDK1 in biological processes.

科学研究应用

Inhibition of PDK1 in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

GSK2334470 is a novel and highly specific inhibitor of Phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of the AGC family of kinases and an integral component of the PI3K/AKT/mTOR pathway, which is the most commonly deregulated signaling pathway across all cancers .

Methods of Application

The compound GSK2334470 inhibits PDK1 with an IC50 of 10 nM, but does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations .

Results or Outcomes

The addition of GSK2334470 to cells ablated T-loop residue phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF1 . It also inhibited T-loop phosphorylation and activation of Akt, but was more efficient at inhibiting Akt in response to stimuli such as serum that activated the PI 3-kinase pathway weakly .

Potential Anticancer Agent

Specific Scientific Field

This application is in the field of Pharmacology and Oncology .

Summary of the Application

GSK2334470 has been identified as a potential anticancer agent due to its potent inhibition of PDK1 .

Methods of Application

GSK2334470 is a potent inhibitor of PDK1 kinase (IC50 = 0.5 nM) with a high level of specificity for PDK1 based on test results from an in vitro kinase selectivity panel of more than 280 kinases .

Results or Outcomes

In a panel of approximately 300 cell lines, GSK2334470 demonstrated modest antiproliferative activity overall, with low micromolar activity seen in several breast cancer cell lines and in a variety of hematological cancer cells .

Treatment of Multiple Myeloma

Specific Scientific Field

This application is in the field of Hematology and Oncology .

Summary of the Application

GSK2334470 has shown potential in the treatment of multiple myeloma, a type of blood cancer .

Methods of Application

The compound GSK2334470 induces potent cytotoxicity in multiple myeloma cell lines, including Dexamethasone-resistant cell lines .

Results or Outcomes

Insulin-like growth factor-1 could not rescue GSK-470-induced cell death .

Inhibition of RSK in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

GSK2334470 is a potent inhibitor of Ribosomal S6 Kinase (RSK), a downstream effector of the Ras-ERK pathway, which plays a crucial role in cell proliferation, growth, and survival .

Methods of Application

GSK2334470 inhibits RSK with an IC50 of 500 nM, but does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations .

Results or Outcomes

The addition of GSK2334470 to cells ablated T-loop residue phosphorylation and activation of RSK induced by serum or IGF1 . It also inhibited T-loop phosphorylation and activation of Akt, but was more efficient at inhibiting Akt in response to stimuli such as serum that activated the PI 3-kinase pathway weakly .

Treatment of Hematological Cancers

Summary of the Application

GSK2334470 has shown potential in the treatment of hematological cancers due to its potent inhibition of PDK1 .

Results or Outcomes

Treatment of Acute Myeloid Leukemia (AML)

Summary of the Application

GSK2334470 has shown potential in the treatment of acute myeloid leukemia (AML), a type of blood cancer .

Methods of Application

The compound GSK2334470 induces potent cytotoxicity in AML cell lines .

属性

IUPAC Name

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHOXTXAKOFMU-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673111
Record name (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide

CAS RN

1227911-45-6
Record name GSK-2334470
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227911456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2334470
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5BF4GJ87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8
Citations
JR Medina, CJ Becker, CW Blackledge… - Journal of medicinal …, 2011 - ACS Publications
Phosphoinositide-dependent protein kinase-1(PDK1) is a master regulator of the AGC family of kinases and an integral component of the PI3K/AKT/mTOR pathway. As this pathway is …
Number of citations: 69 pubs.acs.org
X Shi, TL Swanson, NB Miner, AJ Eshleman… - Molecular …, 2019 - ASPET
Methamphetamine (MA) is highly addictive and neurotoxic, causing cell death in humans and in rodent models. MA, along with many of its analogs, is an agonist at the G protein–…
Number of citations: 6 molpharm.aspetjournals.org
S Watanabe, T Matsumoto, M Oda, K Yamada… - … -European Journal of …, 2016 - Springer
Hyperinsulinemia associated with type 2 diabetes may contribute to the development of vascular diseases. Although we recently reported that enhanced contractile responses to …
Number of citations: 22 link.springer.com
R Alcántara-Hernández, A Hernández-Méndez… - European Journal of …, 2014 - Elsevier
Phosphoinositide-dependent protein kinase 1 (PDK1) is a key enzyme, master regulator of cellular proliferation and metabolism; it is considered a key target for pharmacological …
Number of citations: 4 www.sciencedirect.com
M Scortegagna, C Ruller, Y Feng, R Lazova, H Kluger… - Oncogene, 2014 - nature.com
Phosphoinositide-dependent kinase-1 (PDK1) is a serine/threonine protein kinase that phosphorylates members of the conserved AGC kinase superfamily, including AKT and protein …
Number of citations: 65 www.nature.com
JG Pemberton, JP Chang - Endocrinology, 2017 - academic.oup.com
Biased signaling describes the selective activation of signal transduction cascades by structurally related ligands downstream of shared G protein–coupled receptors (GPCRs). …
Number of citations: 6 academic.oup.com
A Mannan - 2017 - espace.curtin.edu.au
This thesis demonstrates that an extract of Teucrium polium, a Mediterranean herb with folklore reputation for the treatment of diabetes, does indeed have antidiabetic properties. It …
Number of citations: 1 espace.curtin.edu.au
ΧΡΙ Μασούρα - 2023 - ir.lib.uth.gr
The aim ofthis thesis is to study the in vitro anticancer activity of GSK2334470 against pancreatic cancer. GSK2334470 is an indazole that acts as an inhibitor of PDK1 protein kinase. All …
Number of citations: 0 ir.lib.uth.gr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。